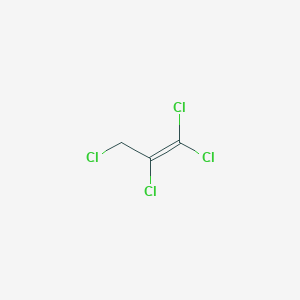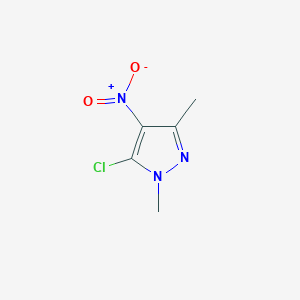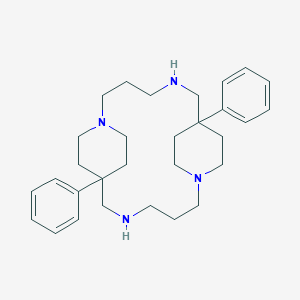
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 7,16-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 7,16-diphenyl-, commonly known as TATD, is a chemical compound that has been widely studied in the field of organic chemistry. TATD is a macrocyclic compound that contains four nitrogen atoms and two tertiary amine groups. It has been used in various applications, including as a catalyst, a ligand, and a stabilizer.
Wirkmechanismus
The mechanism of action of TATD is not well understood. However, it is believed that TATD acts as a Lewis acid, which is a type of chemical species that can accept a pair of electrons from a Lewis base. This property of TATD makes it an effective catalyst in various reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of TATD. However, it has been reported that TATD has low toxicity and is not mutagenic or carcinogenic. Further studies are needed to determine the potential health effects of TATD.
Vorteile Und Einschränkungen Für Laborexperimente
TATD has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. TATD is also a versatile compound that can be used in various applications, such as catalysis and coordination chemistry. However, TATD has some limitations, such as its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of TATD. One area of research is the development of new synthesis methods for TATD that are more efficient and cost-effective. Another area of research is the study of TATD as a catalyst for new reactions. Additionally, further studies are needed to determine the potential health effects of TATD and its derivatives.
Conclusion
In conclusion, TATD is a macrocyclic compound that has been widely studied in the field of organic chemistry. It has been used as a catalyst, a ligand, and a stabilizer in various applications. The synthesis of TATD is a complex process, but it has several advantages for use in lab experiments. Further research is needed to determine the potential health effects of TATD and its derivatives, as well as to develop new synthesis methods and study its potential as a catalyst for new reactions.
Synthesemethoden
The synthesis of TATD is a complex process that involves multiple steps. The most common method for synthesizing TATD is through the reaction of 1,2-diaminocyclohexane with diphenylacetylene in the presence of a copper catalyst. This reaction results in the formation of TATD and copper acetylide. Other methods of synthesizing TATD have also been reported, such as the reaction of 1,2-diaminocyclohexane with diphenylacetylene in the presence of palladium catalysts.
Wissenschaftliche Forschungsanwendungen
TATD has been extensively studied in the field of organic chemistry due to its unique properties. It has been used as a catalyst in various reactions, such as the hydrogenation of alkenes and the oxidation of alcohols. TATD has also been used as a ligand in coordination chemistry, where it forms complexes with metal ions. Additionally, TATD has been used as a stabilizer in the synthesis of nanoparticles.
Eigenschaften
CAS-Nummer |
13073-16-0 |
|---|---|
Produktname |
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 7,16-diphenyl- |
Molekularformel |
C30H44N4 |
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
7,16-diphenyl-1,5,10,14-tetrazatricyclo[14.2.2.27,10]docosane |
InChI |
InChI=1S/C30H44N4/c1-3-9-27(10-4-1)29-13-21-33(22-14-29)19-8-18-32-26-30(28-11-5-2-6-12-28)15-23-34(24-16-30)20-7-17-31-25-29/h1-6,9-12,31-32H,7-8,13-26H2 |
InChI-Schlüssel |
DVGMRRFEANONDS-UHFFFAOYSA-N |
SMILES |
C1CNCC2(CCN(CCCNCC3(CCN(C1)CC3)C4=CC=CC=C4)CC2)C5=CC=CC=C5 |
Kanonische SMILES |
C1CNCC2(CCN(CCCNCC3(CCN(C1)CC3)C4=CC=CC=C4)CC2)C5=CC=CC=C5 |
Andere CAS-Nummern |
13073-16-0 |
Synonyme |
7,16-Diphenyl-1,5,10,14-tetraazatricyclo[14.2.2.27,10]docosane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





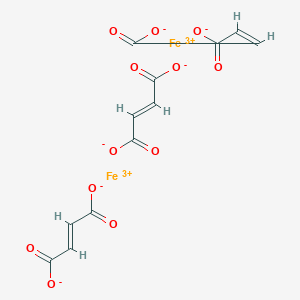

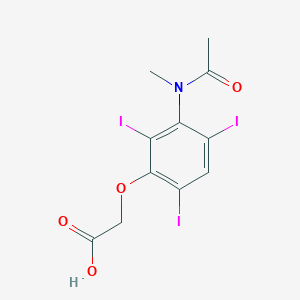

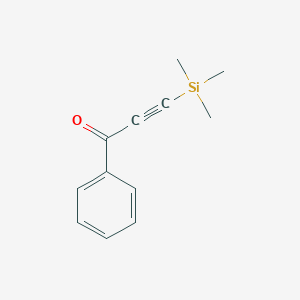

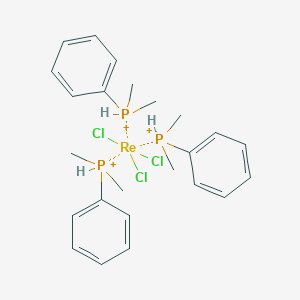
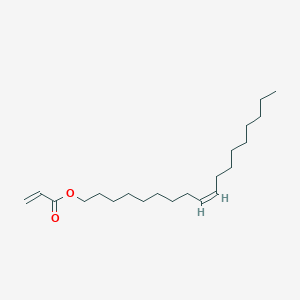
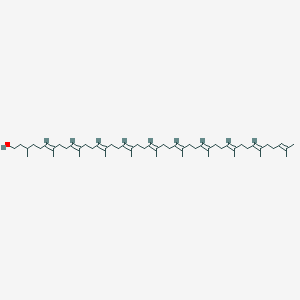
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
